molecular formula C6H4BrClS B1443229 4-Bromo-3-chlorobenzenethiol CAS No. 853308-08-4

4-Bromo-3-chlorobenzenethiol

Cat. No. B1443229
M. Wt: 223.52 g/mol
InChI Key: OHZIKZATHQXXIK-UHFFFAOYSA-N
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Description

4-Bromo-3-chlorobenzenethiol is a chemical compound with the molecular formula C6H4BrClS . It has a molecular weight of 223.52 .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-chlorobenzenethiol consists of a benzene ring with bromine and chlorine as substituents .

Scientific Research Applications

    4-Bromo-3-methylbenzonitrile

    • Application Summary : This compound was investigated using electronic structure calculations based on Density Functional Theory (DFT) carried out at HF methods .
    • Methods of Application : The FTIR (400–4000 cm -1) and FT-Raman (50-3500 cm -1) spectra of 4B3MBN had been traced in the solid phase .
    • Results or Outcomes : The equilibrium geometrical parameters and vibrational assignments of 4B3MBN for the ground state had been deliberated through the theoretical methods invoking a basis set .

    Methyl 4-Bromo-3- ( (2,6-Difluorophenyl)diazenyl) Benzoate

    • Application Summary : The synthesis and structure of this novel ortho-fluoroazobenzene is described .
    • Methods of Application : The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
    • Results or Outcomes : The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate .

properties

IUPAC Name

4-bromo-3-chlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClS/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZIKZATHQXXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201308873
Record name 4-Bromo-3-chlorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chlorobenzenethiol

CAS RN

853308-08-4
Record name 4-Bromo-3-chlorobenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853308-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-chlorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-chlorobenzene-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-3-chloro-benzenesulfonyl chloride (3.78 g, 13.0 mmol) was dissolved in dichloromethane (40 ml) and DMF (1.0 ml) was added. The mixture was cooled to 0° C. under argon and triphenylphosphine (10.26 g, 39.0 mmol) was added slowly, then the mixture was allowed to return to room temperature with stirring over 16 h. Hydrochloric acid (1 M, 75 ml) was added and the layers were separated. The organic layer was concentrated and the residue suspended in 1 M aqueous sodium hydroxide (75 ml) and filtered. The filtrate was extracted with Et2O (×2), then neutralised (1 M HCl, 75 ml). The mixture was then extracted (Et2O×3) and the combined organic layers were dried (Na2SO4) and concentrated to afford the title compound as a colourless oil (0.94 g, 32%). 1H NMR (CDCl3 400 MHz) 3.49 (1H, s), 7.02 (1H, dd, J=8.35, 2.24 Hz), 7.38 (1H, d, J=2.18 Hz), 7.45 (1H, d, J=8.35 Hz).
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
10.26 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-chlorobenzenethiol
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-chlorobenzenethiol
Reactant of Route 3
4-Bromo-3-chlorobenzenethiol
Reactant of Route 4
4-Bromo-3-chlorobenzenethiol
Reactant of Route 5
4-Bromo-3-chlorobenzenethiol
Reactant of Route 6
4-Bromo-3-chlorobenzenethiol

Citations

For This Compound
2
Citations
J García-Cárceles, H Vázquez-Villa… - Journal of Medicinal …, 2022 - ACS Publications
… Sulfides 49 and 50, in turn, were synthesized by methylation of 4-bromo-2-chlorobenzenethiol and 4-bromo-3-chlorobenzenethiol (51), which was obtained from 4-bromo-3-…
Number of citations: 3 pubs.acs.org
Z Xia, L Farhana, RG Correa, JK Das… - Journal of medicinal …, 2011 - ACS Publications
(E)-4-[3′-(1-Adamantyl)-4′-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC) induces the cell cycle arrest and apoptosis of cancer cells. Because its pharmacologic properties…
Number of citations: 17 pubs.acs.org

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